

CCG-271423 vs. CCG-1423: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: CCG-271423

Cat. No.: B12401727

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A detailed comparison of two related small molecule inhibitors targeting the Rho/MKL1/SRF signaling pathway. This guide provides an objective analysis of their known properties, mechanisms of action, and applications, supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction

CCG-1423 is a well-documented small molecule inhibitor of the Rho-associated protein kinase (ROCK)/myocardin-related transcription factor (MKL1)/serum response factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a significant target in cancer and other diseases. **CCG-271423**, a less characterized compound, is identified as a derivative of CCG-1423 featuring a terminal alkyne group, positioning it as a tool compound for "click chemistry" applications, such as target identification and visualization studies. This guide provides a comparative overview of these two molecules based on available scientific literature.

Chemical Structures and Properties

While the exact publically available structure of **CCG-271423** is not detailed, its description as a click chemistry reagent with an alkyne group suggests it is an analog of CCG-1423 designed for specific research applications. Photoaffinity probes with similar modifications to a CCG-1423 analog have been synthesized and shown to retain biological activity.^{[1][2]}

Feature	CCG-1423	CCG-271423 (Inferred)
CAS Number	285986-88-1	Not publicly available
Molecular Formula	C ₁₈ H ₁₃ ClF ₆ N ₂ O ₃	Modified from CCG-1423 to include an alkyne group
Molecular Weight	454.75 g/mol	Higher than CCG-1423
Primary Function	Inhibitor of Rho/MKL1/SRF pathway	Tool compound (click chemistry reagent) derived from CCG-1423
Key Structural Feature	Bis(trifluoromethyl)benzamide core	Contains a terminal alkyne group for bioorthogonal reactions

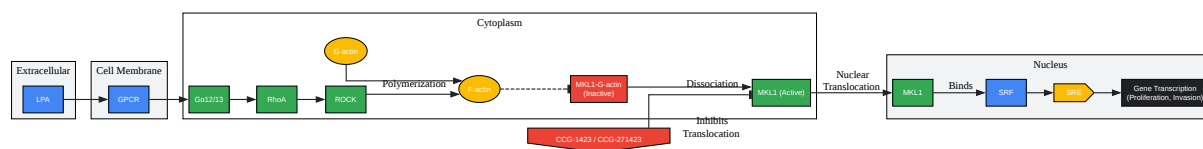
Mechanism of Action

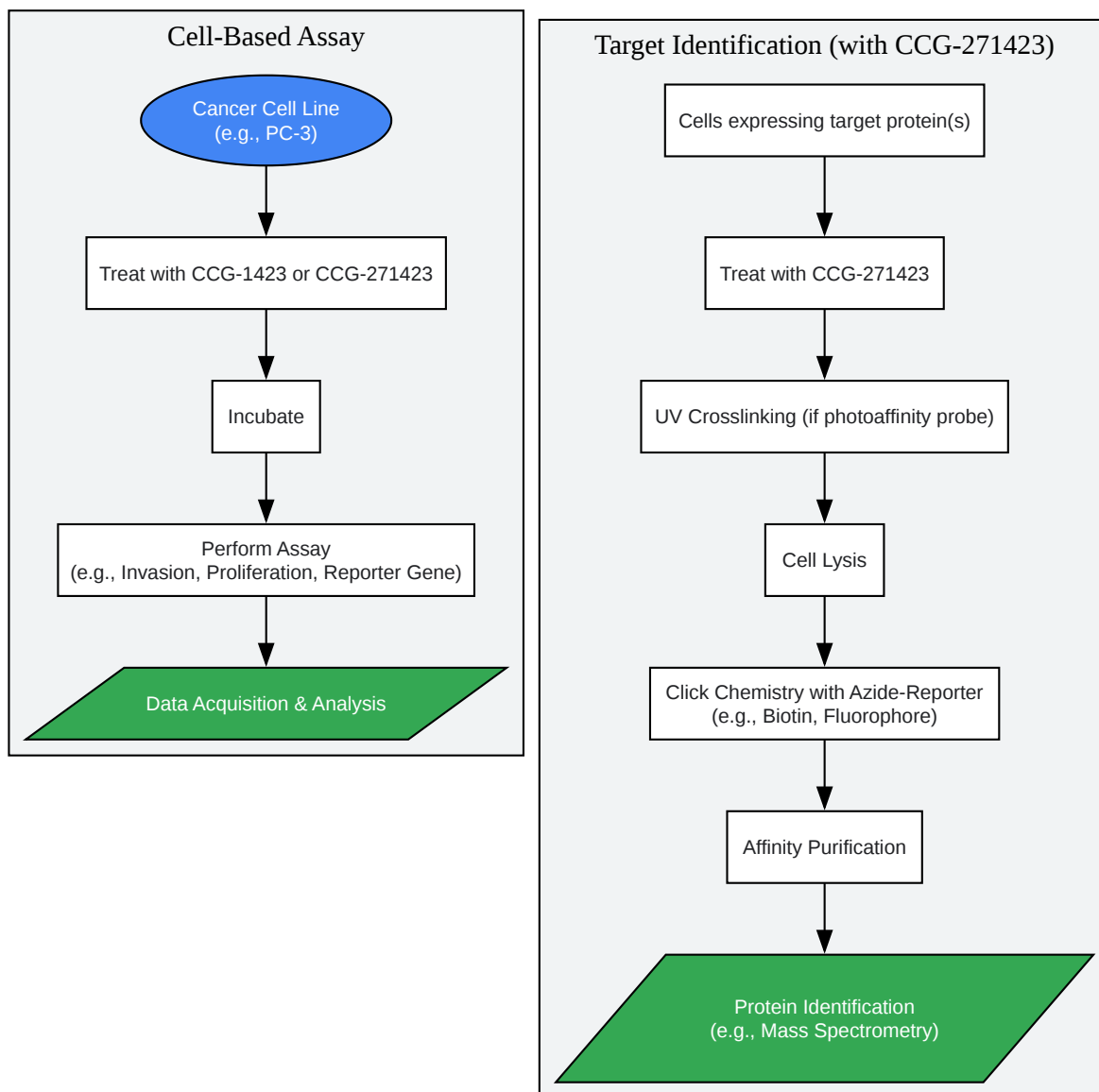
CCG-1423 acts downstream of RhoA GTPase to inhibit the nuclear translocation of the MKL1, a transcriptional coactivator of SRF.[\[3\]](#)[\[4\]](#)[\[5\]](#) By preventing MKL1 from entering the nucleus, CCG-1423 effectively blocks SRF-mediated gene transcription, which is crucial for processes like cancer cell invasion and proliferation.[\[3\]](#)[\[6\]](#)[\[7\]](#)

CCG-271423, as a derivative, is presumed to share the same core mechanism of inhibiting the Rho/MKL1/SRF pathway. The addition of the alkyne handle is intended to be functionally silent with respect to its primary biological activity, allowing it to serve as a probe to identify the binding partners and molecular targets of this class of inhibitors.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for utilizing these compounds.





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